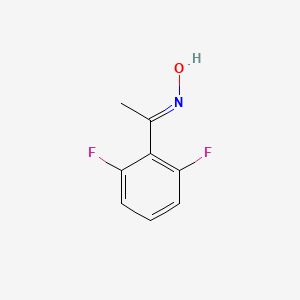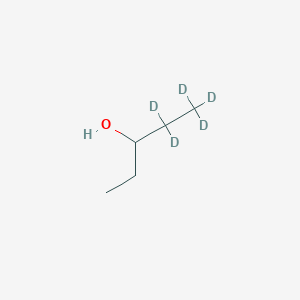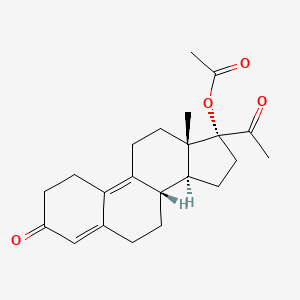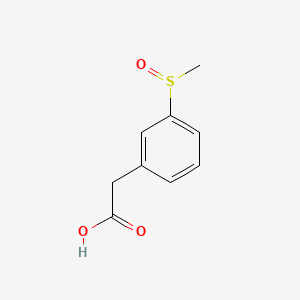
2-(1,3-Dioxoisoindolin-2-yl)ethyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxoisoindolin-2-yl)ethyl trifluoromethanesulfonate is an organic triflate compound largely used in organic synthesis as a reacting reagent. It has a molecular formula of C11H8F3NO5S and a molecular weight of 323.2451296 .
Synthesis Analysis
The synthesis of this compound involves desoxy-chlorination of 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfonimidamide and subsequent reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione . The synthesis process also involves the transfer of the SP (O) (OEt)2 moiety .Molecular Structure Analysis
The structural characterization by single-crystal X-ray diffraction revealed two double-bonded nitrogen atoms to the central sulfur atom . The 1H NMR of the title compounds showed a singlet at δ ppm 3.74 corresponding to the three protons of the OCH3 group present in the compounds .Chemical Reactions Analysis
The chemical reactions involving this compound include the loss of the MeO radical and CO successively, supporting a logical fragmentation pattern . The compound also shows some hydrogens in the aromatic ring of the radical, with the presence of a nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 323.2451296 . The IR spectrum of the isoindole showed distinctive absorbance analogous to the three C=O groups at 1770, 1707, 1595 cm −1 and one N–H at 3269 cm −1 .Scientific Research Applications
Pharmaceutical Synthesis
N-isoindoline-1,3-dione heterocycles, which are similar to the compound , have gained significant attention for their potential use in pharmaceutical synthesis . They have shown promise as therapeutic agents, and understanding their structure-activity relationships and biological properties could unlock their potential .
Herbicides
These compounds have also been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application.
Colorants and Dyes
The compound has applications in the production of colorants and dyes . The isoindoline nucleus and carbonyl groups at positions 1 and 3 contribute to their color properties.
Polymer Additives
N-isoindoline-1,3-dione heterocycles have been used as additives in polymers . They can enhance the properties of the polymer, making it more suitable for specific applications.
Photochromic Materials
These compounds have found use in the development of photochromic materials . These are materials that change color in response to light, and the unique properties of the compound make it suitable for this application.
Bioisosters of Sulfonamides and Sulfones
There has been an increased research interest in bioisosters of sulfonamides and sulfones . The compound, being an aza-oxo-inverse sulfonamide or an aza-analogue of a sulfonimidoate, represents the first member of a new substance class .
Development of New Synthetic Procedures
The compound has been used in the development of new synthetic procedures towards sulfonimidamides . The nitrogen substituents offer new possibilities for functionalization optimizing steric demand, solubility, and reactivity .
Future Directions
Mechanism of Action
Target of Action
It is known that isoindoline-1,3-dione derivatives, which are structurally similar to this compound, have been extensively studied for their diverse biological activities . These compounds have shown potential in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
It is known that the compound contains two double-bonded nitrogen atoms to the central sulfur atom , which could potentially interact with its targets.
Biochemical Pathways
It is known that isoindoline-1,3-dione derivatives have diverse biological activities and can interact with multiple biochemical pathways .
Result of Action
It is known that high concentrations of free radicals can cause lipids, proteins, and dna damage in cells and tissues, leading to serious illnesses like cancer, inflammatory diseases, cvs disorders, immunosuppression, and neurodegenerative disorders .
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO5S/c12-11(13,14)21(18,19)20-6-5-15-9(16)7-3-1-2-4-8(7)10(15)17/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXUMZQBGZEFIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Quinolinecarboxylic acid, 7-[3-(cyanoMethyl)-4-Methyl-1-piperazinyl]-1-cyclopropyl-6-fluoro-1,4-di](/img/no-structure.png)




![methyl (E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate](/img/structure/B1149624.png)
